![molecular formula C22H30ClNO2 B2852211 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217832-19-3](/img/structure/B2852211.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is an organic compound belonging to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of Biphenyl Ether: The starting material, 4-hydroxybiphenyl, undergoes an etherification reaction with 3-chloropropanol in the presence of a base like potassium carbonate to form the biphenyl ether intermediate.
Amine Alkylation: The intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to achieve the alkylation at the nitrogen atom, forming the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound often involves the above steps on a larger scale with optimization for yield and purity. Common industrial practices include:
Use of continuous flow reactors to ensure efficient mixing and temperature control.
Implementation of purification techniques such as recrystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: In certain conditions, the biphenyl ether can be reduced to form different biphenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen or ether oxygen positions.
Oxidation Reagents: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction Reagents: Lithium aluminum hydride (LiAlH4), Hydrogen (H2) with a palladium catalyst
Substitution Reagents: Alkyl halides, Acyl chlorides
Oxidation: Ketones, Aldehydes
Reduction: Various biphenyl derivatives
Substitution: N-alkylated or O-alkylated products
Scientific Research Applications
Chemistry::
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex biphenyl derivatives used in organic chemistry research.
Biochemical Studies: It is used as a probe to study the biochemical pathways involving ether and amine functional groups.
Pharmaceutical Research: The compound's derivatives have shown potential in drug development for treating neurological disorders and cardiovascular diseases.
Catalysis: Used in the development of catalysts for organic synthesis due to its stable and reactive structure.
Mechanism of Action
The mechanism of action of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride largely depends on its application. For instance:
In Biological Systems: It interacts with specific receptors or enzymes, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety often interacts with neurotransmitter receptors.
In Chemical Reactions: The biphenyl structure provides a rigid framework that can stabilize reactive intermediates, aiding in catalytic processes.
Comparison with Similar Compounds
Comparison with Other Biphenyl Derivatives::
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol: Has similar chemical properties but different reactivity due to the position of the ether linkage.
4-([1,1'-Biphenyl]-4-yl)butan-2-ol: Shares a similar structural backbone but with a different alkyl chain length, affecting its solubility and reactivity.
The presence of the 2,6-dimethylpiperidin-1-yl group provides distinct steric and electronic effects, making 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride unique in its interactions and applications.
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol
4-([1,1'-Biphenyl]-4-yl)butan-2-ol
1-(4-Bromophenoxy)-2-propanol
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h3-5,9-14,17-18,21,24H,6-8,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROGJBJNPPMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
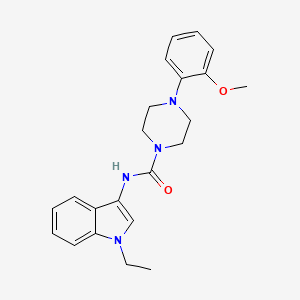
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2852129.png)
![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)
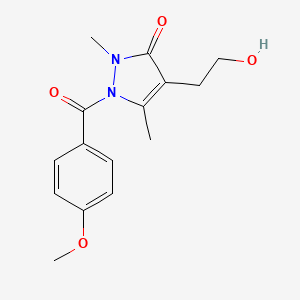
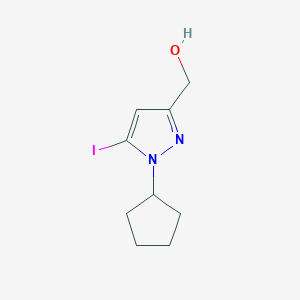
![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)
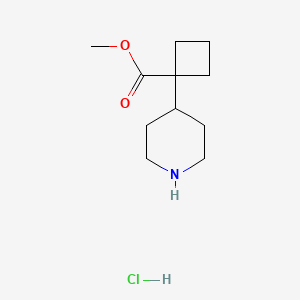
![3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B2852139.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)
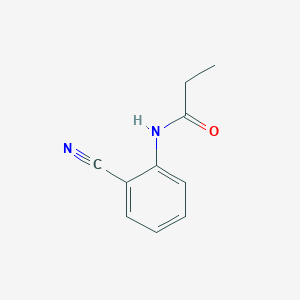
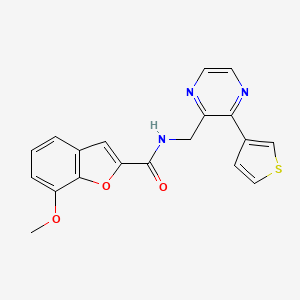
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)
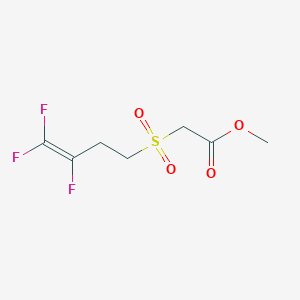
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)
